2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
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Description
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C18H19F3N6O and its molecular weight is 392.386. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis of Eosinophil Infiltration Inhibitors with Antihistaminic Activity
A study by Gyoten et al. (2003) explored the synthesis of a series of triazolo and imidazo pyridazines with cyclic amines, demonstrating potent antihistaminic activity and inhibitory effects on eosinophil infiltration. This research paved the way for the development of TAK-427, a compound undergoing clinical trials for atopic dermatitis and allergic rhinitis treatment due to its dual antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).
Discovery of Androgen Receptor Downregulators for Prostate Cancer
Bradbury et al. (2013) reported the discovery of AZD3514, a small-molecule androgen receptor downregulator, as a result of structural modifications to a lead compound. This research highlighted the synthesis approach that led to a clinical candidate for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Chemical Synthesis Innovations
Metal-free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
Zheng et al. (2014) described a novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines through direct metal-free oxidative N-N bond formation. This method features a short reaction time and high yields, demonstrating the compound's synthesis efficiency and potential for further pharmacological exploration (Zheng et al., 2014).
Anti-Diabetic Drug Development via Dipeptidyl Peptidase-4 Inhibition
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-substituted piperazines evaluated for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 inhibition. This research underscores the importance of chemical synthesis in developing new therapeutic agents for diabetes management (Bindu et al., 2019).
Properties
IUPAC Name |
3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-12-23-24-15-5-6-16(25-27(12)15)26-9-7-13(8-10-26)11-28-17-4-2-3-14(22-17)18(19,20)21/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJHYBACEVLRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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